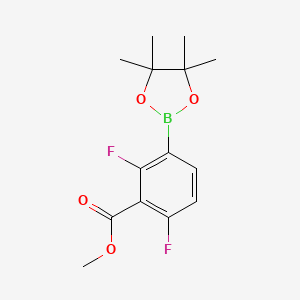

Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound featuring a benzoate ester core substituted with fluorine atoms at positions 2 and 6 and a pinacol boronate ester at position 3. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl fluorinated molecules. Its design balances steric accessibility (via the methyl ester) and electronic modulation (via fluorine substituents), making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-7-9(16)10(11(8)17)12(18)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQPUDYGRISXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

The most direct route involves Miyaura borylation of methyl 3-bromo-2,6-difluorobenzoate using bis(pinacolato)diboron (B2Pin2). A representative procedure adapts conditions from the synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

-

Reagents :

-

Methyl 3-bromo-2,6-difluorobenzoate (10 mmol)

-

B2Pin2 (12 mmol, 1.2 equiv)

-

Potassium acetate (40 mmol, 4.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 5 mol%)

-

1,4-Dioxane (150 mL)

-

-

Conditions :

-

Nitrogen atmosphere, 85°C, 12 hours

-

Purification via column chromatography (petroleum ether:methylene chloride = 3:1)

-

The electron-withdrawing fluorine substituents at the 2- and 6-positions enhance the electrophilicity of the aryl bromide, facilitating oxidative addition to palladium. However, steric hindrance from the ortho-fluorine may reduce reaction rates compared to non-fluorinated analogs.

Alternative Catalytic Systems

Industrial-scale syntheses often employ cost-effective catalysts. A method using palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in dimethyl sulfoxide (DMSO) at 80°C achieves comparable yields (75–80%). Key modifications include:

-

Solvent : DMSO improves solubility of polar intermediates.

-

Base : Sodium bicarbonate replaces potassium acetate for milder conditions.

-

Purification : Silica gel chromatography with hexane:ethyl acetate (9:1).

Halogen Exchange and Functionalization

Bromination of Methyl 2,6-Difluorobenzoate

A precursor for borylation, methyl 3-bromo-2,6-difluorobenzoate, may be synthesized via radical bromination. Adapting a protocol from 2,6-difluorobenzyl bromide synthesis:

Direct Boronation via Halogen-Lithium Exchange

For substrates resistant to Miyaura borylation, halogen-lithium exchange followed by boronation offers an alternative:

-

Lithiation : Treat methyl 3-bromo-2,6-difluorobenzoate with n-butyllithium (–78°C, THF).

-

Quenching : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Yield : ~65% (lower due to fluorine’s destabilizing effect on the aryl lithium intermediate).

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

A two-step continuous process enhances efficiency:

-

Bromination : Tubular reactor with in-line UV irradiation (residence time: 2 hours).

-

Borylation : Packed-bed reactor with immobilized Pd(dppf)Cl2 catalyst (85°C, 8 hours).

Purification and Quality Control

-

Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

-

Analytical Data :

Challenges and Mitigation Strategies

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic ester to boronic acid.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and boronic acids, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The fluorine atoms enhance the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ():

The boronate group at position 4 instead of 3 alters steric interactions in cross-coupling reactions. Position 4-substituted analogs may exhibit reduced reactivity due to increased steric hindrance from the adjacent methyl ester group.Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ():

The ethyl ester variant at position 4 increases lipophilicity (molecular weight: 312.12 vs. ~298 for the methyl analog) but may slow reaction kinetics in polar solvents due to reduced solubility .

Functional Group Variations

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ():

Replacing the methyl ester with an amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the electron-withdrawing amide may reduce boronate reactivity in cross-coupling .- 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (): The phenol group increases acidity (pKa ~10) compared to the methyl ester (pKa ~13), improving water solubility but requiring protection during synthesis to avoid side reactions .

Heterocyclic Analogs

- 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

The pyridine ring introduces nitrogen-mediated electronic effects, accelerating cross-coupling due to improved boron electrophilicity. Melting point: 50–53°C, lower than typical benzoate esters, suggesting reduced crystallinity .

Physicochemical and Reactivity Comparisons

Biological Activity

Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2828445-13-0) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₇BF₂O₄

- Molecular Weight : 298.09 g/mol

- CAS Number : 2828445-13-0

The compound features a benzoate moiety with two fluorine atoms at the 2 and 6 positions and a boron-containing dioxaborolane substituent that may enhance its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane group is hypothesized to facilitate interactions with biological targets involved in cancer progression.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells.

- Pharmacokinetics : Early pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics in biological systems. Its stability under physiological conditions is crucial for its potential therapeutic applications.

Case Study 1: Anticancer Efficacy

A study conducted on this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against carbonic anhydrase (CA) isoforms. Results showed that it inhibited CA II with an IC50 value of 25 µM. This inhibition could potentially impact tumor microenvironment dynamics by altering pH regulation.

Research Findings Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a boronate ester intermediate (e.g., 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) is reacted with a methyl benzoate derivative in ethanol at 80°C for 4 hours under inert conditions . Purification involves column chromatography or recrystallization. Purity is verified using LC-MS (e.g., retention time min, ) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The compound is moisture- and air-sensitive. Store in sealed containers under inert gas (e.g., N) at 0–6°C to prevent hydrolysis or oxidation of the boronate ester . Use desiccants and avoid prolonged exposure to light .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS : To confirm molecular weight and purity (e.g., ) .

- NMR : , , and NMR to resolve fluorine substitution patterns and confirm regiochemistry .

- Elemental Analysis : To validate stoichiometry (e.g., CHBFO) .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : Use polar aprotic solvents (e.g., THF, DMF) for cross-coupling reactions. Ethanol is suitable for Suzuki-Miyaura couplings at elevated temperatures (80°C) . Avoid protic solvents in storage due to boronate ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or PdCl(dppf) at 1–5 mol% loading .

- Base Optimization : Use KCO or CsF to enhance transmetalation efficiency .

- Temperature Control : Reflux in ethanol (80°C) balances reaction rate and boronate stability .

- Byproduct Mitigation : Monitor for deboronation byproducts via LC-MS and adjust ligand ratios .

Q. What are the common side reactions or degradation pathways observed with this compound?

- Methodological Answer :

- Hydrolysis : The boronate ester hydrolyzes in aqueous acidic/basic conditions, forming boronic acid derivatives. Use anhydrous conditions and inert atmospheres .

- Oxidation : The dioxaborolane ring may oxidize; add antioxidants (e.g., BHT) in long-term storage .

- Fluorine Displacement : Under harsh conditions, fluorine substituents may undergo nucleophilic substitution. Confirm regiochemistry via NMR .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

- Methodological Answer :

- Data Triangulation : Compare protocols across literature (e.g., Miyaura-Suzuki (1995) vs. modern adaptations) .

- Mechanistic Studies : Use kinetic isotope effects or DFT calculations to probe rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

- Reproducibility Checks : Validate solvent purity, catalyst batch, and substrate ratios (e.g., excess boronate ester improves coupling efficiency) .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Methodological Answer :

- Fragment-Based Design : Use the boronate ester as a Suzuki handle for late-stage functionalization of bioactive scaffolds (e.g., HSD17B13 inhibitors) .

- Prodrug Development : Leverage the methyl benzoate moiety for hydrolytic activation in vivo .

- Toxicity Screening : Assess boronate ester stability in physiological buffers (pH 7.4, 37°C) to avoid off-target effects .

Q. How can computational modeling aid in predicting reactivity or regioselectivity?

- Methodological Answer :

- DFT Calculations : Model transition states for cross-coupling to predict regioselectivity (e.g., para vs. meta substitution) .

- Solvent Effects : Use COSMO-RS to optimize solvent choice for solubility and reaction kinetics .

- Docking Studies : Screen boronate ester derivatives against target enzymes (e.g., kinases) for binding affinity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHBFO | |

| Molecular Weight | 280.10 g/mol | |

| LC-MS Retention Time | min | |

| Stability Storage | 0–6°C, inert atmosphere | |

| Optimal Reaction Solvent | Ethanol (80°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.